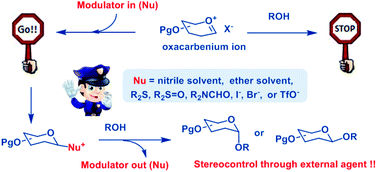Modulating glycosylation with exogenous nucleophiles: an overview
Organic & Biomolecular Chemistry Pub Date: 2013-12-03 DOI: 10.1039/C3OB42129E
Abstract
The major challenge in carbohydrate synthesis is stereochemical control of glycosidic bond formation. Different glycosylation methods have been developed that are based on the modulation effect of external nucleophiles. This review highlights the development, synthetic application, challenges and outlook of the modulated glycosylation methods.

Recommended Literature
- [1] The photometric determination of silicon in steels
- [2] End-of-life indicators based on temperature switchable nanobombs†
- [3] The separation characteristics and performance evaluation of the silica-based poly(pentabromostyrene) stationary phase in capillary electrochromatography†
- [4] Mixing behaviour of WPI–pectin-complexes in meat dispersions: impact of biopolymer ratios
- [5] Barluenga's reagent with HBF4 as an efficient catalyst for alkyne-carbonyl metathesis of unactivated alkynes†
- [6] Use of microwave-induced plasma atomic emission detection for the quantification of oxygen containing compounds
- [7] Contents list
- [8] Radiotherapy on-chip: microfluidics for translational radiation oncology
- [9] Nature of the intermediates in the photolysis of benzotriazoles
- [10] Facial vs. meridional coordination in gaseous Ni(ii)–hexacyclen complexes revealed with infrared ion spectroscopy†










